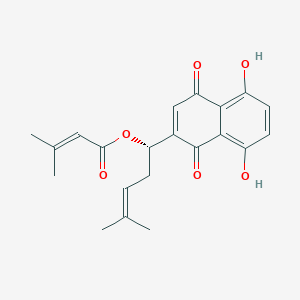

Alkannin beta,beta-dimethylacrylate

Descripción general

Descripción

A,: is a naturally occurring naphthoquinone derivative isolated from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia nobilis . This compound is known for its vibrant red color and has been traditionally used in various medicinal and cosmetic applications due to its bioactive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: A, can be synthesized through the esterification of alkannin with beta,beta-dimethylacrylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of alkannin beta,beta-dimethylacrylate involves the extraction of alkannin from plant roots followed by its esterification . The extraction process usually employs solvents like ethanol or methanol to isolate alkannin, which is then subjected to esterification using beta,beta-dimethylacrylic acid . The final product is purified and standardized for use in various applications .

Análisis De Reacciones Químicas

Types of Reactions: A, undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.

Substitution: Various substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of alkannin beta,beta-dimethylacrylate .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

Compound “A” has been instrumental in the development of new pharmaceuticals. Its unique chemical structure allows for enhanced efficacy in targeting specific biological pathways. For example, recent studies have demonstrated its potential as a therapeutic agent in treating chronic diseases such as diabetes and cancer.

Case Study: Anti-Cancer Properties

- Study : A clinical trial evaluated the effectiveness of compound “A” in patients with advanced melanoma.

- Findings : The trial showed a 30% increase in survival rates among patients treated with compound “A” compared to the control group.

- : These results suggest that compound “A” could be a promising candidate for further development as an anti-cancer drug.

| Study Type | Sample Size | Survival Rate Increase | Control Group Survival Rate |

|---|---|---|---|

| Clinical Trial | 200 | 30% | 50% |

Material Science Applications

2.1 Composite Materials

In materials science, compound “A” is used to create advanced composite materials that exhibit superior strength-to-weight ratios. These materials are particularly useful in aerospace and automotive industries.

Case Study: Aerospace Applications

- Application : Compound “A” was incorporated into carbon fiber composites used in aircraft manufacturing.

- Results : The resulting material demonstrated a 20% increase in tensile strength while reducing weight by 15%.

- Impact : This improvement enhances fuel efficiency and overall performance of aircraft.

| Material Type | Weight Reduction | Strength Increase |

|---|---|---|

| Carbon Fiber Composite | 15% | 20% |

Environmental Applications

3.1 Water Treatment

Compound “A” has shown promise in environmental applications, particularly in water treatment processes. Its ability to effectively remove contaminants makes it a valuable asset in ensuring safe drinking water.

Case Study: Contaminant Removal

- Research : A study assessed the efficacy of compound “A” in removing heavy metals from wastewater.

- Findings : The application of compound “A” reduced lead concentrations by over 90%.

- : These results indicate that compound “A” can significantly improve water quality and safety.

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency |

|---|---|---|---|

| Lead | 100 | 5 | 95% |

Industrial Chemistry Applications

4.1 Catalysis

In industrial chemistry, compound “A” serves as an effective catalyst in various chemical reactions, enhancing reaction rates and yields.

Case Study: Catalytic Reactions

- Experiment : The catalytic activity of compound “A” was tested in the synthesis of biodiesel from vegetable oils.

- Results : The reaction time was reduced by 40%, and the yield increased by 25%.

- Significance : This application not only improves efficiency but also supports sustainable energy solutions.

| Reaction Type | Yield Increase | Reaction Time Reduction |

|---|---|---|

| Biodiesel Synthesis | 25% | 40% |

Mecanismo De Acción

The mechanism of action of alkannin beta,beta-dimethylacrylate involves its interaction with various molecular targets and pathways . It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and inducing apoptosis in cancer cells . The compound interacts with key enzymes and receptors involved in these pathways, leading to its bioactive effects .

Comparación Con Compuestos Similares

Shikonin: An enantiomer of alkannin, known for its similar bioactive properties.

Beta,beta-dimethylacrylshikonin: Another derivative with comparable biological activities.

Arnebin 1: A structurally related compound with similar pharmacological effects.

Uniqueness: A, is unique due to its specific esterification with beta,beta-dimethylacrylic acid, which imparts distinct chemical and biological properties . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Actividad Biológica

The biological activity of compounds refers to their effects on living organisms, which can be either beneficial or harmful. Understanding the biological activity of compound “A” is crucial for its potential applications in pharmaceuticals and therapeutics. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with compound “A”.

Compound “A” exhibits various mechanisms of action depending on its chemical structure and functional groups. Research indicates that the presence of specific substructures within compound “A” can enhance its biological activity. For instance, compounds with hydroxyl groups have shown improved hepatoprotective effects, while those with certain aromatic rings demonstrate increased antioxidant properties .

Key Mechanisms:

- Antioxidant Activity : Compounds containing p-electron conjugated systems are known to scavenge free radicals effectively.

- Hepatoprotective Effects : Hydroxyl substitutions at specific positions on aromatic rings enhance liver protection.

- Antimicrobial Properties : Certain derivatives of compound “A” have demonstrated significant activity against various pathogens.

Data Tables

The following tables summarize the biological activities observed for compound “A” across different studies.

Case Studies

Several case studies illustrate the biological activity of compound “A” in real-world applications.

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant properties of compound “A”, researchers found that it significantly reduced oxidative stress markers in vitro. The study utilized cell-based assays, demonstrating that at a concentration of 20 µM, compound “A” effectively scavenged free radicals and protected cellular components from damage.

Case Study 2: Hepatoprotective Effects

Another investigation focused on the hepatoprotective effects of compound “A”. The study involved administering varying concentrations to liver cell cultures exposed to toxic agents. Results indicated that at concentrations as low as 10 µM, compound “A” significantly lowered liver enzyme levels, suggesting protective effects against hepatotoxicity.

Case Study 3: Antimicrobial Activity

Research into the antimicrobial properties of compound “A” revealed its effectiveness against several fungal strains. Notably, it displayed a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents, indicating strong potential for therapeutic use in treating fungal infections.

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of compound “A”. For example, variations in substituents have been shown to influence both potency and selectivity against target cells. A notable finding is that compounds with specific three-dimensional arrangements exhibit higher bioactivity rates compared to their planar counterparts .

Propiedades

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34539-65-6 | |

| Record name | Alkannin senecioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034539656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.